5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

Physicochemical properties Building block selection Molecular weight optimization

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde (CAS unverified: 2268818-26-2; MDL: MFCD34178990) is a fully carbocyclic spirocyclic building block with molecular formula C9H11BrO and molecular weight 215.09 g/mol. It features a spiro[2.5]octane core incorporating a cyclopropane ring fused to a cyclohexene ring at a quaternary spiro carbon, with a bromine substituent at position 5 and an aldehyde group at position 6, where the bromine and aldehyde are situated on the same double bond (C5=C6), forming a bromovinyl aldehyde motif.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Cat. No. B13716198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CC2(CC2)CC(=C1C=O)Br
InChIInChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2
InChIKeyWGVLWAXYCFLFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde: A Bromovinyl-Aldehyde Spirocyclic Building Block for Cross-Coupling-Driven Synthesis


5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde (CAS unverified: 2268818-26-2; MDL: MFCD34178990) is a fully carbocyclic spirocyclic building block with molecular formula C9H11BrO and molecular weight 215.09 g/mol . It features a spiro[2.5]octane core incorporating a cyclopropane ring fused to a cyclohexene ring at a quaternary spiro carbon, with a bromine substituent at position 5 and an aldehyde group at position 6, where the bromine and aldehyde are situated on the same double bond (C5=C6), forming a bromovinyl aldehyde motif . The compound is classified by specialty chemical suppliers as both an alkenyl halide and an aldehyde building block, positioning it at the intersection of spirocyclic scaffold chemistry and cross-coupling-enabled diversification . Its three-dimensional architecture, imparted by the spiro fusion of a three-membered and six-membered ring, offers conformational rigidity that is distinct from planar aromatic or saturated monocyclic building blocks commonly employed in medicinal chemistry library synthesis.

Why 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde Cannot Be Replaced by the 5-Chloro Analog or Other Spirocyclic Aldehydes


Generic substitution of 5-bromospiro[2.5]oct-5-ene-6-carbaldehyde with its closest in-class analog, 5-chlorospiro[2.5]oct-5-ene-6-carbaldehyde (CAS 1257050-19-3), or with non-halogenated spirocyclic aldehydes, introduces quantifiable differences in physicochemical properties, cross-coupling reactivity, and downstream synthetic efficiency that are material to procurement decisions. The bromine atom imparts a molecular weight of 215.09 g/mol versus 170.64 g/mol for the chloro analog (a 26% increase, or Δ = 44.45 g/mol) . More critically, the intrinsic C–Br bond dissociation energy of approximately 276 kJ/mol is approximately 16% lower than the C–Cl bond (approximately 328 kJ/mol) [1], translating into measurably faster oxidative addition rates with low-valent transition metal catalysts (e.g., Pd(0)) that govern the efficiency of Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings — the very transformations that unlock the synthetic value of this compound class [2]. The α,β-unsaturated aldehyde moiety further distinguishes this compound from saturated spiro[2.5]octane carbaldehydes, enabling orthogonal reactivity pathways (e.g., conjugate addition, cycloaddition, and condensation) that are unavailable in the saturated series. These differences are not academic; they directly determine catalyst loading, reaction temperature, conversion rates, and overall step economy in multi-step synthetic sequences, making blind interchange inadvisable without re-optimization of established protocols.

Quantitative Differentiation Evidence for 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde Versus Closest Analogs


Molecular Weight Advantage of the C9-Bromo Scaffold: 26% Mass Differential Versus the 5-Chloro Analog

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde (MW = 215.09 g/mol) possesses a molecular weight that is 44.45 g/mol greater than its direct 5-chloro analog (MW = 170.64 g/mol), representing a 26.0% increase . This mass differential arises from the substitution of chlorine (atomic mass 35.45 Da) with bromine (atomic mass 79.90 Da). For medicinal chemistry programs operating under strict molecular weight cutoffs (e.g., Lipinski's Rule of 5, which flags compounds with MW > 500 Da), this 44 Da difference can be decisive in fragment-based drug discovery (FBDD) where every atom contributes a significant fraction of total mass, or in late-stage optimization where property-based design requires precise mass tuning without altering core scaffold topology [1]. The predicted boiling point for the chloro analog is 259.8±40.0 °C versus an estimated higher boiling range for the bromo compound, reflecting the increased van der Waals forces from the larger, more polarizable bromine atom .

Physicochemical properties Building block selection Molecular weight optimization

C–Br Versus C–Cl Bond Dissociation Energy: A 16% Lower Barrier to Oxidative Addition in Pd(0)-Catalyzed Cross-Couplings

The carbon-bromine bond in 5-bromospiro[2.5]oct-5-ene-6-carbaldehyde possesses a bond dissociation energy (BDE) of approximately 276 kJ/mol, compared with approximately 328 kJ/mol for the C–Cl bond in 5-chlorospiro[2.5]oct-5-ene-6-carbaldehyde — a difference of 52 kJ/mol, or a reduction of 15.9% [1]. This lower BDE makes the C–Br bond substantially more susceptible to oxidative addition with Pd(0) catalysts, which is the rate-determining step in widely employed cross-coupling reactions including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. The general reactivity order for vinyl halides in Pd-catalyzed cross-coupling is well-established as C–I > C–Br > C–Cl >> C–F, with the bromide occupying the optimal balance of sufficient stability for storage and handling versus adequate reactivity for efficient catalysis under mild conditions [2]. In synthetic practice, the bromovinyl group enables lower catalyst loadings, reduced reaction temperatures, and shorter reaction times compared with the chlorovinyl analog, directly translating into higher step economy and reduced purification burden in multi-step synthetic sequences [3].

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

Orthogonal Tri-Functional Reactivity: Vinyl Bromide, α,β-Unsaturated Aldehyde, and Spirocyclic Scaffold as Three Independent Synthetic Handles

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde integrates three chemically orthogonal reactive sites within a single, compact (MW 215 Da) molecular framework: (i) a vinyl bromide at C5 for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), (ii) an α,β-unsaturated aldehyde at C6–C7 enabling condensation, Wittig olefination, reductive amination, and organometallic addition reactions, and (iii) the spiro[2.5]octane core providing a rigid three-dimensional scaffold that projects substituents into defined regions of chemical space . By contrast, the saturated analog spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4, MW 138.21) lacks the vinyl halide handle entirely, and the non-halogenated spiro[2.5]oct-5-ene-6-carbaldehyde lacks the cross-coupling entry point, making both incapable of the sequential diversification strategies enabled by the brominated derivative . The 5-chloro analog, while sharing this tri-functional architecture, suffers from the higher C–Cl bond strength (see Evidence Item 2) that curtails cross-coupling efficiency. This orthogonal reactivity permits chemists to execute sequential functionalization without protecting group manipulation — a feature recognized as strategically valuable in diversity-oriented synthesis (DOS) and library production [1].

Orthogonal reactivity Diversification Multi-step synthesis

Spiro[2.5]octane Scaffold Conformational Rigidity: 3D Spatial Differentiation from Planar Aromatic and Saturated Monocyclic Building Blocks

The spiro[2.5]octane core of 5-bromospiro[2.5]oct-5-ene-6-carbaldehyde provides a conformationally restricted scaffold with a calculated fraction of sp³-hybridized carbons (Fsp³) that is substantially higher than that of flat aromatic building blocks commonly used in medicinal chemistry [1]. The spirocyclic fusion of a cyclopropane (C3) and cyclohexene (C6) ring system creates a rigid three-dimensional architecture where the two rings are locked in perpendicular planes, defining a unique spatial vector for substituent projection [2]. This is in contrast to the unsubstituted spiro[2.5]octane hydrocarbon (CAS 185-65-9, predicted boiling point 147.6±7.0 °C, density 0.89 g/cm³) which lacks functional handles entirely, and to monocyclic carbaldehyde building blocks that offer only planar or conformationally flexible architectures . The introduction of three-dimensional complexity through spirocyclic scaffolds has been identified as a key strategy for improving clinical success rates by accessing underexplored regions of chemical space and enhancing target selectivity [1]. The specific spiro[2.5]octane motif has been employed in patents covering pharmaceutically active ingredients, including oxaspiro[2.5]octane derivatives for metabolic disorders, confirming the scaffold's translational relevance [3].

Conformational rigidity 3D chemical space Spirocyclic scaffold

Predicted Lipophilicity Advantage: Bromine Substitution Increases logP by an Estimated 0.5–0.7 log Units Versus the Chloro Analog

Based on established Hansch substituent constants, the replacement of chlorine (π = +0.71 for aromatic Cl) with bromine (π = +0.86 for aromatic Br) in an sp²-hybridized vinyl position is estimated to increase the octanol-water partition coefficient (logP) by approximately 0.5–0.7 log units for the brominated compound relative to its chloro analog [1]. While experimentally measured logP values for these specific spirocyclic compounds have not been reported in the peer-reviewed literature, the parent hydrocarbon spiro[2.5]octane has an ACD/LogP of 3.77 , providing a baseline. Extrapolating from this scaffold value and accounting for the polar aldehyde contribution (ΔlogP ≈ −0.65 for CHO) and the halogen contributions, the bromo compound is predicted to exhibit a logP in the range of approximately 3.0–3.5, compared with approximately 2.5–3.0 for the chloro analog. This lipophilicity differential is significant for medicinal chemistry programs optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, where even 0.5 log unit changes can substantially alter membrane permeability, plasma protein binding, and metabolic clearance [2]. The partition coefficient difference also has practical implications for chromatographic purification, where the bromo compound will exhibit longer retention on reversed-phase (C18) HPLC columns compared with the chloro analog under identical conditions.

Lipophilicity logP Physicochemical property tuning

Optimal Application Scenarios for 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde Based on Quantified Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Library Production Requiring Sequential Pd-Catalyzed Cross-Coupling Followed by Aldehyde Derivatization

In diversity-oriented synthesis workflows, 5-bromospiro[2.5]oct-5-ene-6-carbaldehyde enables a two-step sequential diversification sequence without intermediate protecting group steps. The vinyl bromide (C5–Br, BDE ≈ 276 kJ/mol) first undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(0) catalysis, exploiting the reactivity advantage of the C–Br bond over the C–Cl bond of the chloro analog (ΔBDE = −52 kJ/mol) [1]. The intact α,β-unsaturated aldehyde can then be orthogonally derivatized via reductive amination, Wittig olefination, or Grignard addition to install a second diversity element. This sequential orthogonal reactivity, unavailable in non-halogenated spirocyclic aldehydes, maximizes the number of unique library members generated per synthetic step, directly reducing the cost per compound in large-scale library production [2].

Fragment-Based Drug Discovery (FBDD) Requiring Halogen-Specific Physicochemical Property Tuning

In FBDD campaigns where molecular weight is a critical constraint, the choice between bromo (MW 215.09) and chloro (MW 170.64) spirocyclic aldehyde fragments becomes analytically meaningful. The ΔMW of +44.45 g/mol (+26.0%) between these two otherwise isosteric fragments allows medicinal chemists to probe the effect of increased molecular weight, lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7), and halogen polarizability on target binding without altering the spirocyclic scaffold or the aldehyde binding motif [3]. The spiro[2.5]octane core provides a rigid three-dimensional architecture with high Fsp³ that addresses 'flatland' concerns in fragment library design, while the bromine atom offers a well-defined anomalous scattering signal for X-ray crystallographic confirmation of binding pose when soaked into protein crystals [4].

Late-Stage Functionalization of Advanced Synthetic Intermediates When Milder Cross-Coupling Conditions Are Required

When a spirocyclic aldehyde intermediate has been elaborated through multiple synthetic steps carrying sensitive functional groups, the milder cross-coupling conditions enabled by the vinyl bromide (versus vinyl chloride) become a decisive procurement criterion. The lower C–Br bond dissociation energy (276 kJ/mol vs 328 kJ/mol for C–Cl) permits effective Pd-catalyzed coupling at lower temperatures (often room temperature to 60 °C for bromides vs 80–120 °C for chlorides), reducing the risk of epimerization, β-elimination, or decomposition of acid-/base-/heat-labile functionalities installed in prior steps [1]. This is particularly relevant for intermediates bearing tertiary alcohols, epoxides, acetals, or protected amines, where the harsher conditions required for chloride activation would lead to unacceptable levels of byproduct formation and diminished isolated yields [5].

Spirocyclic Scaffold-Hopping in Patent Strategy and Intellectual Property Generation

The spiro[2.5]octane motif has established precedence in the pharmaceutical patent literature, including oxaspiro[2.5]octane derivatives for metabolic disorders and spiro[2.5]octane-5,7-dione intermediates for pharmaceutically active ingredients [6]. By selecting the brominated variant over the chloro or non-halogenated analogs, medicinal chemistry teams can generate composition-of-matter claims around intermediates and final compounds that exploit the unique reactivity profile of the C–Br bond as a synthetic entry point. The higher atomic number of bromine also provides a distinct mass spectral signature (characteristic ¹:¹ isotope pattern for ⁷⁹Br:⁸¹Br at M and M+2) that facilitates analytical characterization and purity assessment, a practical advantage in regulatory documentation and patent exemplification [7].

Quote Request

Request a Quote for 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.